molecular formula C22H20N2O4S B11240119 6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11240119
M. Wt: 408.5 g/mol
InChI Key: JLWUAHLOTTZXEA-UHFFFAOYSA-N
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Description

6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound has a unique structure that includes a thiazine ring fused with benzene rings, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a halogenated benzene derivative.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

6-ethyl-N-(3-methoxyphenyl)-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H20N2O4S/c1-3-24-20-12-11-15(22(25)23-16-7-6-8-17(14-16)28-2)13-19(20)18-9-4-5-10-21(18)29(24,26)27/h4-14H,3H2,1-2H3,(H,23,25)

InChI Key

JLWUAHLOTTZXEA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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